molecular formula C8H12N4O B1481585 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2091697-56-0

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1481585
CAS No.: 2091697-56-0
M. Wt: 180.21 g/mol
InChI Key: OFMHZCUHZUANAL-UHFFFAOYSA-N
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Description

2-(6-(Aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery research. The compound features an imidazo[1,2-b]pyrazole core, a privileged scaffold known for its diverse biological activities, functionalized with both an ethanol and an aminomethyl group. These dual functional handles (hydroxyl and primary amine) make it a versatile intermediate for constructing more complex molecules through various synthetic transformations, such as amide bond formation or nucleophilic substitution. While the specific biological activity and mechanism of action for this exact molecule require further investigation, analogous structures based on the imidazopyrazole scaffold are frequently explored in the development of kinase inhibitors and other therapeutic agents. This product is intended for research purposes as a key synthetic precursor. Researchers can utilize it to build compound libraries or to explore its potential as a core fragment in hit-to-lead optimization campaigns. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(aminomethyl)imidazo[1,2-b]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-7-5-8-11(3-4-13)1-2-12(8)10-7/h1-2,5,13H,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMHZCUHZUANAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CN)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential One-Pot Synthesis via Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction (3CR)

  • Method summary: This method involves a one-pot, two-step procedure where functionalized 5-aminopyrazoles are first formed, followed by a GBB-3CR involving aldehydes and isocyanides to construct the imidazo[1,2-b]pyrazole ring system under mild conditions.
  • Reaction conditions: Typically performed in ethanol at room temperature, catalyzed by trifluoroacetic acid (TFA, 20 mol %), with reaction times ranging from 10 to 60 minutes.
  • Microwave assistance: The initial formation of 5-aminopyrazoles from ethoxymethylene malononitrile derivatives and hydrazine monohydrate is efficiently accelerated by microwave irradiation (e.g., 80 °C, 150 W, 10 min).
  • Yields: Isolated yields for various derivatives reach up to 83%, demonstrating the method’s efficiency and operational simplicity.
  • Purification: Products are often isolated by filtration and washing or by flash chromatography when necessary.
  • Advantages: This approach is green, operationally simple, and allows for easy variation of substitution patterns without complex purification steps.

Multi-Step Synthesis via Hydrazine Condensation and Functional Group Manipulation

  • Initial steps: The synthesis may start with the preparation of hydrazine derivatives such as (2,2-diethoxyethyl)hydrazine by refluxing ethanol solutions with bromoacetaldehyde diethyl acetal, followed by condensation with ethyl 2-cyano-3-ethoxyacrylate to yield 5-amino-1-substituted pyrazole intermediates.
  • Cyclization: Subsequent base hydrolysis and acid treatment (e.g., NaOH, H2SO4) promote cyclization to form the imidazo[1,2-b]pyrazole core.
  • Functionalization: Protection of the nitrogen (e.g., with SEMCl) and halogenation (e.g., N-bromosuccinimide) are used to introduce substituents that enable further modifications.
  • Purification: Extraction with organic solvents (EtOAc, toluene), drying over MgSO4, and silica gel column chromatography are standard purification steps.
  • Yields: Intermediate yields vary; for example, the imidazo[1,2-b]pyrazole core can be obtained in about 60% yield under optimized conditions.

Experimental Data Summary Table

Step Reagents/Conditions Yield (%) Notes
Formation of 5-aminopyrazole Hydrazine monohydrate, ethoxymethylene malononitrile, microwave, EtOH, 80 °C, 10 min ~65 Microwave-assisted, high conversion
GBB-3CR cyclization Aldehyde, isocyanide, TFA (20 mol %), EtOH, RT, 10–60 min Up to 83 One-pot, mild conditions, green chemistry
Aminomethylation at C-6 Halogenated intermediate, amine source, base Variable Nucleophilic substitution or reductive amination
N-1 alkylation with ethan-1-ol 2-Bromoethanol, sodium hydride, DMF, 0 °C to RT 70–80 Controlled alkylation, purified by chromatography
Purification Extraction, drying (MgSO4), silica gel chromatography Essential for product purity

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • The sequence of reagent addition is critical for clean product formation, particularly in the GBB-3CR step.
  • Water presence during the initial cyclization step can complicate the reaction mixture; thus, anhydrous conditions are preferred.
  • Microwave irradiation significantly improves reaction times and conversions compared to conventional heating.
  • Protective groups on nitrogen atoms (e.g., SEM) facilitate selective functionalization and improve yields.
  • The described methods avoid harsh conditions and complex purification, favoring scalability and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be developed into a therapeutic agent for treating infections caused by resistant bacteria .

Biochemistry

Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are crucial in cancer metabolism, thereby providing a dual action of both inhibiting tumor growth and modulating metabolic pathways .

Drug Delivery Systems : Its solubility and stability make it a candidate for inclusion in drug delivery systems. Research is ongoing to assess its effectiveness when used in combination with other drugs to enhance therapeutic outcomes in various diseases, particularly in targeted therapies .

Materials Science

Biodegradable Polymers : The incorporation of this compound into biodegradable polymer matrices has been explored. These materials can be utilized for controlled drug release systems, offering advantages such as reduced side effects and improved patient compliance due to less frequent dosing requirements .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various imidazo[1,2-b]pyrazole derivatives. The study found that one derivative of 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol exhibited a significant reduction in tumor size in xenograft models compared to control groups. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation .

Case Study 2: Antimicrobial Activity

In a clinical microbiology study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that at certain concentrations, the compound significantly inhibited bacterial growth, showcasing its potential as a new antimicrobial agent that could be developed further into clinical applications.

Mechanism of Action

The mechanism of action of 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the heterocyclic rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyrazole scaffold is highly modular, with substitutions at positions 1, 3, 6, and 7 significantly altering physicochemical and pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 6) Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target: 2-(6-(Aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol -CH2NH2 -CH2CH2OH C8H13N5O 195.23 Hypothesized enhanced solubility
2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine -C4H3S (thiophene) -CH2CH2NH2 C11H12N4S 232.30 Potential aromatic π-stacking interactions
4-Chloro-3-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline -C5H4N (pyridine) -C6H3Cl(NH2) (chloroaniline) C16H12ClN5 309.76 Likely kinase inhibition (inferred from pyridine moiety)
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate -SMe Ethyl ester (-COOEt) at position 7 C15H15N3O2S 301.37 Reported antimicrobial activity

Key Structural and Functional Differences

Methylsulfanyl (-SMe) in enhances electron-withdrawing effects, possibly stabilizing the aromatic system for antimicrobial activity .

Position 1 Side Chains :

  • The hydroxethyl (-CH2CH2OH) group in the target compound offers hydrogen-bonding sites, contrasting with the ethylamine (-CH2CH2NH2) in , which may confer basicity and metal coordination ability .
  • Chloroaniline in introduces a bulky, electron-deficient aromatic system, likely influencing target selectivity in kinase inhibition .

Biological Implications: Thiophene- and pyridine-substituted analogs () are hypothesized to interact with hydrophobic enzyme pockets, while the target compound’s hydrophilic groups may favor solubility-dependent applications (e.g., CNS targets) . Ethyl ester derivatives () demonstrate the role of electron-withdrawing groups in antimicrobial efficacy, suggesting that the target’s aminomethyl group could be optimized for similar applications .

Biological Activity

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that combines imidazole and pyrazole structures, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C8H11N5\text{Molecular Formula }C_8H_{11}N_5

This compound features an aminomethyl group attached to the imidazo[1,2-b]pyrazole core, which enhances its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The imidazo[1,2-b]pyrazole moiety is known to exhibit inhibitory effects on various kinases and has been linked to anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in targeting cancer cells. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on key signaling pathways involved in tumor growth and proliferation.

A study reported that derivatives with similar structural features exhibited IC50 values ranging from 30 nM to 70 nM against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. The mechanism involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Study on Cancer Cell Lines : A series of imidazo[1,2-b]pyrazole derivatives were tested against human cancer cell lines (e.g., A549 and MCF7). Results showed that certain derivatives had IC50 values as low as 25 nM, indicating strong anticancer potential .
  • Anti-inflammatory Effects : In vivo models demonstrated that administration of similar compounds significantly reduced paw edema in rats induced by carrageenan, showcasing their anti-inflammatory properties .

Data Table: Biological Activity Summary

Activity TypeTarget Cell Line/ModelIC50 Value (nM)Reference
AnticancerA549 (Lung Cancer)30
MCF7 (Breast Cancer)25
Anti-inflammatoryCarrageenan-induced rat modelN/A

Q & A

Q. What synthetic methodologies are commonly employed for preparing imidazo[1,2-b]pyrazole derivatives, and how can they be adapted for synthesizing 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol?

  • Methodological Answer : The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation of aminopyrazoles with electrophilic reagents (e.g., cyanogen bromide) or transition-metal-catalyzed cross-coupling reactions. For example, 6-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole derivatives can be synthesized via palladium-catalyzed cyanation using tosyl cyanide (TsCN) as a cyanide source . Adapting this method for This compound would require:
  • Introducing the aminomethyl group at position 6 via reductive amination or substitution of a bromo precursor.
  • Protecting the hydroxyl group in the ethanol moiety during synthesis (e.g., using SEM [(2-(trimethylsilyl)ethoxy)methyl] groups) to prevent side reactions .
  • Purification via column chromatography with silica gel and gradients of ethyl acetate/hexanes, as demonstrated in analogous syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR spectroscopy : To confirm substitution patterns and functional groups. For example, the imidazo[1,2-b]pyrazole core exhibits characteristic aromatic proton shifts between δ 7.5–8.5 ppm, while the ethanol moiety shows signals near δ 3.6–4.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M]+ = 398.2133 for a related compound) .
  • X-ray crystallography : For unambiguous structural confirmation. Imidazo[1,2-b]pyrazole derivatives often crystallize in monoclinic systems with hydrogen-bonding networks stabilizing the structure .

Advanced Research Questions

Q. What strategies can address contradictions in spectroscopic data during structural elucidation of imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., imidazole NH protons exchanging at elevated temperatures) .
  • HPLC-MS with orthogonal methods : To isolate and characterize minor impurities (e.g., using reverse-phase C18 columns with acetonitrile/water gradients) .
  • Computational modeling : DFT calculations (e.g., using Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. How can the reactivity of the aminomethyl group in this compound be exploited for derivatization in drug discovery?

  • Methodological Answer : The primary amine can be functionalized via:
  • Acylation : Reacting with activated esters (e.g., NHS esters) to form amide-linked probes for target engagement studies.
  • Reductive alkylation : Using aldehydes/ketones and sodium cyanoborohydride to introduce lipophilic substituents for SAR studies.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or biotin tags for cellular imaging or pull-down assays .

Q. What computational approaches are suitable for predicting the binding mode of imidazo[1,2-b]pyrazole derivatives to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Use programs like AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. For example, the imidazo[1,2-b]pyrazole scaffold in PF-04217903 binds c-MET via hydrogen bonds with Met1160 and hydrophobic interactions with Tyr1159 .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can assess binding stability over time, identifying key residues for mutagenesis studies .
  • Free-energy perturbation (FEP) : To quantify the impact of substituent modifications (e.g., aminomethyl vs. methyl groups) on binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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